molecular formula C10H11N4Na4O13P3 B12865642 Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate

Cat. No.: B12865642
M. Wt: 580.09 g/mol
InChI Key: RUOULBIIYCCROC-YYWCTZDQSA-J
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Description

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound that belongs to the class of nucleotides. It is a derivative of adenosine triphosphate (ATP), which plays a crucial role in cellular energy transfer. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate involves multiple steps. The process typically starts with the preparation of the nucleoside, followed by phosphorylation to introduce the triphosphate group. The reaction conditions often require the use of protective groups to prevent unwanted side reactions and the use of specific reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous purification steps such as chromatography to isolate the desired product. Quality control measures are implemented to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine ring or the triphosphate group.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and pathways.

    Biology: Plays a role in studying cellular processes, particularly those involving energy transfer and signal transduction.

    Medicine: Investigated for its potential therapeutic applications, including its role in metabolic disorders and as a potential drug target.

    Industry: Utilized in the production of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate involves its interaction with various enzymes and proteins within the cell. It acts as a substrate for kinases and other enzymes involved in phosphorylation processes. The compound’s molecular targets include ATP-binding proteins and enzymes that regulate cellular energy metabolism. The pathways involved are crucial for maintaining cellular homeostasis and energy balance.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): The parent compound, essential for cellular energy transfer.

    Guanosine Triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.

    Cytidine Triphosphate (CTP): Plays a role in lipid metabolism and RNA synthesis.

    Uridine Triphosphate (UTP): Involved in carbohydrate metabolism and glycogen synthesis.

Uniqueness

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is unique due to its specific structure and the presence of the sodium ion, which can influence its reactivity and interaction with biological molecules. Its distinct properties make it valuable for specific research applications, particularly in studying the effects of phosphorylation and energy transfer in cells.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11N4Na4O13P3

Molecular Weight

580.09 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N4O13P3.4Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1

InChI Key

RUOULBIIYCCROC-YYWCTZDQSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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